molecular formula C9H7ClN2O2S2 B2805822 2-Chloro-4-phenylthiazole-5-sulfonamide CAS No. 2172091-17-5

2-Chloro-4-phenylthiazole-5-sulfonamide

Cat. No. B2805822
M. Wt: 274.74
InChI Key: FARRYIZPKASCOE-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole-5-sulfonamide is a chemical compound with the CAS Number: 2172091-17-5 . It has a molecular weight of 274.75 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-phenylthiazole-5-sulfonamide is 1S/C9H7ClN2O2S2/c10-9-12-7 (6-4-2-1-3-5-6)8 (15-9)16 (11,13)14/h1-5H, (H2,11,13,14) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Light Harvesting and Enzyme Inhibition

Sulfonamides have been investigated for their potential in light harvesting applications and as enzyme inhibitors. A study conducted by Mary et al. (2019) explored the quantum mechanical properties of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, revealing their potential in the development of novel inhibitor molecules for the Topoisomerase II enzyme and applications in designing new dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency Quantum Mechanical Studies of Three Aromatic Halogen-Substituted Bioactive Sulfonamidobenzoxazole Compounds with Potential Light Harvesting Properties.

Synthesis of Heterocyclic Compounds

Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This method showcases the versatility of sulfonamide derivatives in synthesizing target heterocyclic compounds, highlighting their significance in organic synthesis One‐Pot Synthesis of N‐(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides.

Antimicrobial Activity

Sulfonamide derivatives containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and evaluated for their antimicrobial activity. Krátký et al. (2012) found that these derivatives exhibited activity against various strains of bacteria and Mycobacterium, indicating their potential as antimicrobial agents Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.

Anticancer Evaluation

The synthesis and in vitro anticancer evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole were described by Salinas-Torres et al. (2022), highlighting the biological importance of sulfonyl group-containing compounds in medicinal chemistry and drug design. This study presents the potential of sulfonamide derivatives in cancer research, demonstrating moderate activity against various cancer cell lines Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole.

Surface Activity and Antimicrobial Properties

El-Sayed (2006) investigated the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, further demonstrating the multifunctional applications of sulfonamide derivatives. These compounds not only possess antimicrobial activity but can also be used as surface-active agents, showcasing their versatility in scientific research Synthesis, antibacterial and surface activity of 1,2,4-triazole derivatives.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARRYIZPKASCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenylthiazole-5-sulfonamide

CAS RN

2172091-17-5
Record name 2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide
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